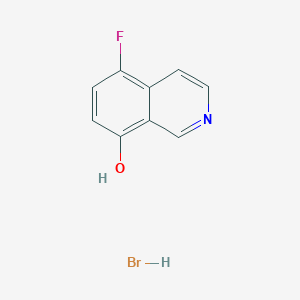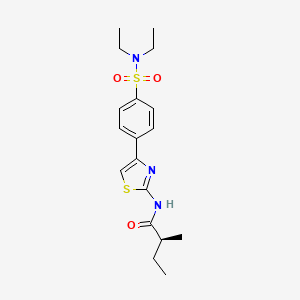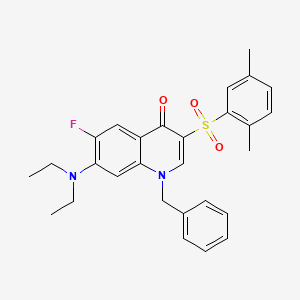
5-Fluoroisoquinolin-8-ol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoroisoquinolin-8-ol hydrobromide is a chemical compound with the CAS Number: 2411300-63-3 . It has a molecular weight of 244.06 . The IUPAC name for this compound is 5-fluoroisoquinolin-8-ol hydrobromide . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 5-Fluoroisoquinolin-8-ol;hydrobromide is 1S/C9H6FNO.BrH/c10-8-1-2-9(12)7-5-11-4-3-6(7)8;/h1-5,12H;1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 244.06 .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensing Applications
"5-Fluoroisoquinolin-8-ol hydrobromide" derivatives have been utilized in the development of fluorescent sensors due to their ability to bind selectively with metal ions. For instance, derivatives of 8-hydroxyquinoline, a related compound, have been designed to provide turn-on and ratiometric signal outputs optimized for use in fluorescence-based sensor arrays. These arrays are capable of distinguishing between cationic analytes by changes in the RGB signal's blue and green channels (Palacios et al., 2007). Additionally, fluorogenic chemodosimeters derived from 8-hydroxyquinoline have shown highly selective fluorescence-enhancing properties for specific metal ions in aqueous solutions, demonstrating the compound's potential for selective cation detection (Song et al., 2006).
Corrosion Detection Applications
The ability of "5-Fluoroisoquinolin-8-ol hydrobromide" to form complexes with metal ions has been applied in corrosion detection. A study described the successful performance of 8-hydroxyquinoline as a ferric ion sensitive indicator for detecting corrosion in epoxy-coated materials. The compound's fluorescence turns on upon chelate formation with Fe2+/Fe3+ ions produced during the anodic reaction, allowing for the early detection of corrosion in situ before the metal surface suffers significant damage (Roshan et al., 2018).
Drug Delivery System Applications
"5-Fluoroisoquinolin-8-ol hydrobromide" derivatives have also been explored for their potential in drug delivery systems. A covalent organic framework functionalized with 8-hydroxyquinoline groups demonstrated improved drug loading capacity and pH-sensitive release, indicating its utility for drug transport and controlled release. This functionalization enhances the delivery system's efficiency, particularly for cancer therapy, by taking advantage of the tumor microenvironment's pH sensitivity (Jia et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-fluoroisoquinolin-8-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO.BrH/c10-8-1-2-9(12)7-5-11-4-3-6(7)8;/h1-5,12H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPNALCDFNUSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1O)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2866665.png)
![1-isopropyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2866668.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2866670.png)
![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2866673.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866675.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2866678.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide](/img/structure/B2866683.png)
![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride](/img/structure/B2866684.png)


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(cyclopentyloxy)pyridin-3-yl)methanone](/img/structure/B2866688.png)
